molecular formula C7H4Br2N2O4 B1292606 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene CAS No. 1000342-27-7

5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene

Cat. No.: B1292606
CAS No.: 1000342-27-7
M. Wt: 339.93 g/mol
InChI Key: IDUDXNFOFNEJKV-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene: is an organic compound with the molecular formula C7H4Br2N2O4 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-(bromomethyl)-1,3-dinitrobenzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is typically performed in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.

    Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in anhydrous conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of various substituted benzene compounds.

    Reduction: Formation of 5-bromo-2-(bromomethyl)-1,3-diaminobenzene.

Scientific Research Applications

Chemistry: 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of nitro and bromomethyl groups on biological systems. It may also be used in the development of new biochemical assays.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The nitro groups can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

    2-Bromo-1,3-dinitrobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Bromo-2-chloromethyl-1,3-dinitrobenzene: Similar structure but with a chloromethyl group instead of bromomethyl, which may affect its reactivity and applications.

    5-Bromo-2-(bromomethyl)-1,3-diaminobenzene: A reduced form with amino groups instead of nitro groups, leading to different chemical and biological properties.

Uniqueness: 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene is unique due to the presence of both bromomethyl and nitro groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(bromomethyl)-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O4/c8-3-5-6(10(12)13)1-4(9)2-7(5)11(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUDXNFOFNEJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646735
Record name 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-27-7
Record name 5-Bromo-2-(bromomethyl)-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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